
3-(3-methoxypropyl)-1,2,4-Oxadiazole-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methoxypropyl)-1,2,4-Oxadiazole-5-methanol is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 3-(3-methoxypropyl)-1,2,4-Oxadiazole-5-methanol typically involves the reaction of 3-methoxypropylamine with appropriate reagents to form the oxadiazole ring. One common method involves the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative under acidic or basic conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
3-(3-methoxypropyl)-1,2,4-Oxadiazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
3-(3-methoxypropyl)-1,2,4-Oxadiazole-5-methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 3-(3-methoxypropyl)-1,2,4-Oxadiazole-5-methanol involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(3-methoxypropyl)-1,2,4-Oxadiazole-5-methanol can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their properties and applications.
3-Methoxypropylamine derivatives: These compounds have the same methoxypropyl group but different core structures, affecting their reactivity and uses.
Other oxadiazoles: Compounds like 1,3,4-oxadiazole and 1,2,3-oxadiazole have different nitrogen atom arrangements, resulting in distinct chemical and biological properties
Properties
Molecular Formula |
C7H12N2O3 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
[3-(3-methoxypropyl)-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C7H12N2O3/c1-11-4-2-3-6-8-7(5-10)12-9-6/h10H,2-5H2,1H3 |
InChI Key |
HAEFSDYTEHFGBG-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC1=NOC(=N1)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B8464147.png)
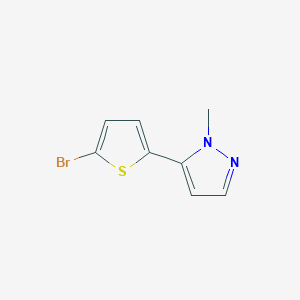
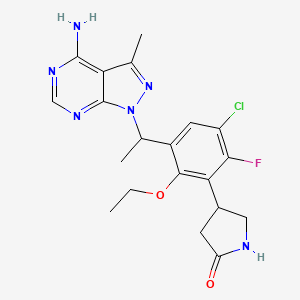

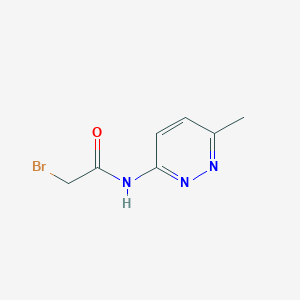
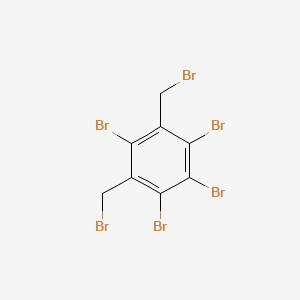

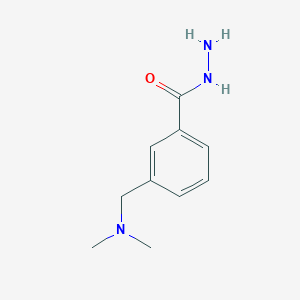

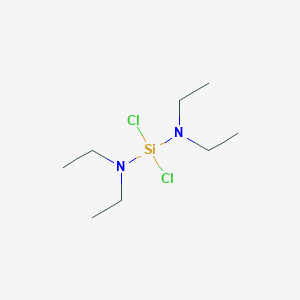
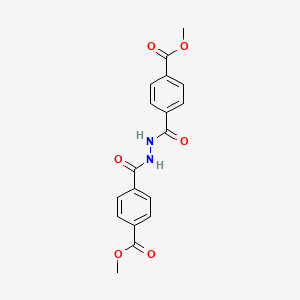
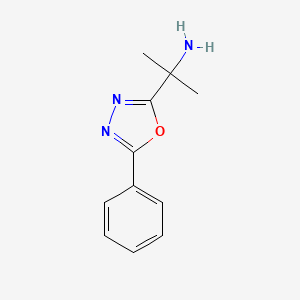
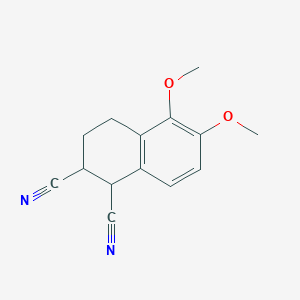
![10-(2-Aminoethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B8464248.png)
